molecular formula C14H14N4 B13804723 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 586990-36-5

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B13804723
CAS No.: 586990-36-5
M. Wt: 238.29 g/mol
InChI Key: PBELVSICICGDPD-UHFFFAOYSA-N
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Description

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound consists of a quinoline core fused with a pyrrole ring, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multicomponent reactions (MCRs) that combine aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride . This method is operationally simple and yields N-substituted pyrroles under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole and quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include substituted quinoline and pyrrole derivatives, which can have enhanced biological or chemical properties.

Scientific Research Applications

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its fused pyrrole-quinoline structure, which imparts unique electronic and steric properties. This structural uniqueness enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

CAS No.

586990-36-5

Molecular Formula

C14H14N4

Molecular Weight

238.29 g/mol

IUPAC Name

2-amino-4-(1H-pyrrol-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C14H14N4/c15-8-10-13(12-6-3-7-17-12)9-4-1-2-5-11(9)18-14(10)16/h3,6-7,17H,1-2,4-5H2,(H2,16,18)

InChI Key

PBELVSICICGDPD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=CN3

Origin of Product

United States

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